Bismuth hydroxide nitrate

Description

Properties

IUPAC Name |

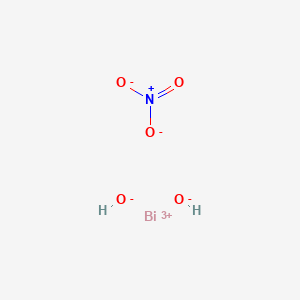

bismuth;dihydroxide;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.NO3.2H2O/c;2-1(3)4;;/h;;2*1H2/q+3;-1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNDBASMJMGLOD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[OH-].[OH-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiH2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13595-83-0 | |

| Record name | Bismuth hydroxide nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth hydroxide nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bismuth Hydroxide Nitrate: Structural Topology and Pharmaceutical Applications

Executive Summary

Bismuth hydroxide nitrate (often commercially designated as Bismuth Subnitrate ) represents a class of basic bismuth(III) salts characterized by a complex, non-stoichiometric structural hierarchy.[1] Unlike simple ionic salts, its solid-state chemistry is defined by discrete hexanuclear bismuth oxo-clusters —specifically the

This guide analyzes the structural duality between its commercial formula (

Chemical Identity & Nomenclature

The nomenclature "Bismuth Hydroxide Nitrate" is often used interchangeably with Bismuth Subnitrate and Basic Bismuth Nitrate . However, these terms refer to a phase-variable system where the ratio of hydroxide, oxide, and nitrate depends heavily on the hydrolysis conditions.

The Stoichiometric Duality

Researchers must distinguish between the empirical average used in commerce and the structural motif found in crystallography.

| Designation | Formula | Context |

| Commercial / Empirical | Average stoichiometry of pharmaceutical-grade powder (USP/EP standards). | |

| Crystallographic (Type A) | A specific, isolable crystalline phase formed at lower pH. | |

| Crystallographic (Type B) | The most common structural motif in "Bismuth Subnitrate." | |

| Historical/Simplified | An obsolete simplification that fails to capture the cluster nature. |

Structural Topology: The Hexanuclear Cluster

The defining feature of bismuth hydroxide nitrate is the hexanuclear cation . The bismuth atoms do not exist as isolated centers but self-assemble into an octahedral cage.

The Core

-

Geometry: Six Bismuth (

) atoms form a distorted octahedron. -

Bridging: The eight faces of this octahedron are capped by either Oxide (

) or Hydroxide ( -

Stereochemical Activity: The

lone pair of electrons on each Bi(III) atom is stereochemically active, projecting outward and distorting the coordination geometry, which creates "pockets" for nitrate anions in the lattice.

Hierarchical Structure Visualization

The following diagram illustrates the assembly from atomic precursors to the bulk pharmaceutical lattice.

Caption: Hierarchical assembly of Bismuth Subnitrate, moving from atomic precursors to the stable hexanuclear cluster and final lattice structure.

Crystallographic Data

The crystal structure varies by hydration state. The most relevant phase for drug development is the Monoclinic phase containing the

| Parameter | Value | Notes |

| Crystal System | Monoclinic | Space Group |

| Cluster Cation | The rigid structural unit. | |

| Lattice Parameters | Representative values for the nitrate-rich phase.[2] | |

| Beta Angle ( | Indicates significant lattice distortion. | |

| Coordination | 9-Coordinate | Bi atoms coordinate to cluster oxygens and external nitrates/water. |

Synthesis & Phase Control Protocol

To synthesize high-purity Bismuth Hydroxide Nitrate for research, one must control the hydrolysis of Bismuth(III) Nitrate Pentahydrate. The reaction is driven by pH and water concentration.

Reaction Mechanism

Step-by-Step Synthesis Protocol

Objective: Produce phase-pure Basic Bismuth Nitrate.

-

Precursor Preparation: Dissolve 20g of

in 40mL of 2M Nitric Acid (-

Why: Bismuth salts hydrolyze instantly in neutral water. Acid keeps the

ions in solution initially.

-

-

Controlled Hydrolysis: Slowly add the acidic bismuth solution to 500mL of deionized water at 50°C under vigorous stirring (500 RPM).

-

Observation: A white precipitate will form immediately as the local pH rises (acidity drops).

-

-

pH Adjustment (Critical): Adjust pH to 1.5 – 2.0 using dilute NaOH or Ammonia.

-

Note: If pH > 3.0, Bismuth Hydroxide (

) or Oxide (

-

-

Aging (Ostwald Ripening): Stir the suspension for 2 hours at 50°C. This allows the amorphous precipitate to reorganize into the crystalline hexanuclear cluster.

-

Filtration & Washing: Filter the white solid. Wash 3x with cold ethanol (to remove excess nitric acid without inducing further hydrolysis).

-

Drying: Dry at 60°C for 12 hours.

-

Warning: Temperatures >105°C will cause loss of lattice water and decomposition to Bismuth Oxide.

-

Caption: Controlled hydrolysis workflow for synthesizing phase-pure Bismuth Subnitrate.

Pharmaceutical Relevance

Bismuth Hydroxide Nitrate is a key API (Active Pharmaceutical Ingredient) in gastroenterology.

Mechanism of Action (H. pylori Eradication)

The compound functions through a "contact necrosis" mechanism rather than systemic absorption.

-

Acid Activation: In the low pH of the stomach, the lattice partially solubilizes, releasing

ions locally. -

Precipitation on Ulcers: The bismuth ions react with proteins in the ulcer crater (glycoproteins) to form a chelate barrier, protecting the tissue from pepsin/acid.

-

Bacterial Disruption:

-

Cell Wall: Bismuth ions displace

and -

Urease Inhibition: Bismuth binds to the sulfhydryl groups of the urease enzyme, preventing the bacteria from neutralizing stomach acid, effectively starving it.

-

Solubility Profile

-

Water: Practically insoluble (due to the stability of the hexanuclear cluster).

-

Mineral Acids: Soluble (reverses hydrolysis to form

and

References

-

PubChem. Bismuth Subnitrate (CID 73415757).[6] National Library of Medicine.[6] [Link][6]

-

Henry, N. et al. Investigation of the crystal structure of a basic bismuth(III) nitrate. Dalton Transactions, Royal Society of Chemistry. [Link]

-

Lazarini, F.

. Acta Crystallographica Section B. [Link] -

MDPI. Effect of Electrochemical Synthesis Parameters on the Morphology and Crystal Structure of Basic Bismuth Nitrates. Materials.[4][6][7][8][9][10][11][12][13] [Link]

-

MIMS. Bismuth Subnitrate: Uses, Dosage & Side Effects.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Investigation of the crystal structure of a basic bismuth(iii) nitrate with the composition [Bi6O4(OH)4]0.54(1)[Bi6O5(OH)3]0.46(1)(NO3)5.54(1) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. mubychem.net [mubychem.net]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. Bismuth Subnitrate | Bi5H9N4O22 | CID 73415757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bismuth(III) nitrate - Wikipedia [en.wikipedia.org]

- 8. Bismuth hydroxide nitrate | BiH2NO5 | CID 166855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. What is the mechanism of Bismuth Subnitrate? [synapse.patsnap.com]

- 12. zegmetal.com [zegmetal.com]

- 13. What is Bismuth Subnitrate used for? [synapse.patsnap.com]

Technical Guide: Bismuth Hydroxide Nitrate Oxide (Bi5(OH)9(NO3)4O)

Executive Summary

Bismuth hydroxide nitrate oxide (Bi5(OH)9(NO3)4O ), commonly known as Bismuth Subnitrate , represents a critical intermediate phase in the hydrolysis of trivalent bismuth salts. Unlike simple ionic salts, this compound adopts a complex cluster-based polymeric structure, granting it unique physicochemical stability and bioactivity.

This guide analyzes the compound's dual-utility:

-

Pharmaceutical: As a cytoprotective and bactericidal agent against Helicobacter pylori, functioning via oligodynamic metal release.

-

Materials Science: As a high-purity precursor for the sol-gel synthesis of

-Bi2O3 nanoparticles and bismuth-based photocatalysts.

Physicochemical Characterization

The stoichiometry Bi5(OH)9(NO3)4O is often an approximation of a non-stoichiometric basic salt series. However, in high-purity USP/EP grades, it crystallizes with a defined layered structure driven by the condensation of hexanuclear bismuth clusters.

Structural Dynamics: The Polycationic Cluster

The fundamental building block of this material is not a simple

-

Lattice Configuration: Layered structure allowing for intercalation.

-

Thermal Behavior: Multi-stage decomposition. The nitrate groups function as an in-situ oxidizing agent during calcination, facilitating the formation of oxygen-rich bismuth oxide phases.

Key Properties Table

| Property | Value / Description | Context |

| Formula | Bi5(OH)9(NO3)4O | Often denoted as |

| Molar Mass | 1461.99 g/mol | High molecular weight due to Bi cluster density |

| Appearance | White, hygroscopic micro-powder | Pearlescent scales in crystalline form |

| Density | 4.93 g/cm³ | High density characteristic of heavy metal oxides |

| Solubility | Insoluble in water/ethanol; Soluble in mineral acids | Acid solubility triggers depolymerization to |

| Decomposition | > 260°C (Releases | End-product is |

| Isoelectric Point | pH ~ 9.0 - 10.0 | Surface is positively charged at physiological pH |

Synthesis Protocol: Controlled Hydrolytic Precipitation

Objective: Synthesize high-purity Bi5(OH)9(NO3)4O with controlled particle size. Principle: The synthesis relies on the "force-hydrolysis" of Bismuth(III) Nitrate Pentahydrate. The reaction is driven by pH modification, forcing the equilibrium toward the insoluble basic salt.

Reagents

-

Precursor: Bismuth(III) Nitrate Pentahydrate (

) [ACS Grade].[1] -

Solvent: Deionized Water (

). -

Hydrolysis Agent: Ammonium Hydroxide (

) or Sodium Carbonate ( -

Acidifier (Optional): Dilute

(to prevent premature hydrolysis during dissolution).

Step-by-Step Workflow

-

Dissolution Phase:

-

Dissolve 20g of

in 20 mL of 2M -

Note: Direct addition to water causes uncontrolled precipitation of undefined subnitrates. Acid ensures complete dissolution of

species.

-

-

Controlled Hydrolysis:

-

Pour the acidic bismuth solution into 400 mL of warm Deionized Water (50°C) under vigorous magnetic stirring (500 RPM).

-

The solution will turn milky white immediately as the pH rises and water concentration increases.

-

-

pH Adjustment (Critical Step):

-

Maturation:

-

Stir the suspension for 60 minutes at 50°C. This Ostwald ripening process promotes the growth of uniform crystallites.

-

-

Purification:

-

Filter the precipitate using a vacuum Buchner funnel (0.22 µm membrane).

-

Wash 3x with warm deionized water to remove free nitrate and ammonium ions.

-

Validation: Wash water should be neutral (pH 7).

-

-

Drying:

-

Dry in a convection oven at 60°C for 12 hours.

-

Warning: Do not exceed 100°C to prevent partial decomposition.

-

Synthesis Logic Diagram

Figure 1: Controlled hydrolytic precipitation workflow for high-purity Bismuth Subnitrate.

Pharmaceutical Application: H. pylori Eradication

Bismuth subnitrate is a cornerstone in "Quadruple Therapy" for Helicobacter pylori infection. Its efficacy stems from its insolubility at neutral pH and solubility in the acidic gastric environment.

Mechanism of Action

The compound acts as a "Pro-drug" that activates upon contact with gastric acid (

-

Acid Activation: In the stomach (pH 1-3), the subnitrate partially solubilizes, releasing

ions and colloidal bismuth oxide species. -

Precipitation Coating: As the dissolved bismuth penetrates the mucous layer (pH gradient increases toward the epithelial surface), it re-precipitates as a glycoprotein-bismuth complex.

-

Bactericidal Effect:

-

Cell Wall Disruption:

ions displace -

Enzymatic Inhibition: Bismuth binds to sulfhydryl groups (-SH) in bacterial enzymes (e.g., urease), disabling the bacteria's ability to neutralize stomach acid.

-

Pharmacological Pathway

Figure 2: Pharmacodynamics of Bismuth Subnitrate in the gastric environment.

Materials Science: Thermal Decomposition & Photocatalysis

Beyond pharma, Bi5(OH)9(NO3)4O is a vital precursor in solid-state chemistry.

Precursor for Beta-Bi2O3

Calcination of bismuth subnitrate allows for the synthesis of the metastable

-

Reaction:

-

Advantage: The release of gaseous

and

Heterojunction Photocatalysis

Recent research utilizes bismuth subnitrate to form heterojunctions (e.g., Bi5(OH)9(NO3)4O / BiOBr). The residual nitrate groups in the lattice can trap electrons, reducing recombination rates of electron-hole pairs generated under UV-Vis light, thereby enhancing the degradation of organic pollutants like Rhodamine B.

References

-

Sigma-Aldrich. (n.d.). Bismuth subnitrate - Bi5O(OH)9(NO3)4 Properties and Specifications. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 73415757, Bismuth Subnitrate. Retrieved from

-

GlobalRx. (n.d.). Bismuth Subnitrate USP: Clinical Profile and Applications. Retrieved from

-

Align Chemical. (n.d.). Bismuth Oxynitrate: Structure and Commercial Forms. Retrieved from

-

Materials Project. (2023). Bismuth Oxide Phases and Crystal Structure Data. Retrieved from

Sources

Hydrolysis of bismuth(III) nitrate solutions

An In-Depth Technical Guide to the Controlled Hydrolysis of Bismuth(III) Nitrate Solutions for Advanced Material Synthesis

Abstract

The hydrolysis of bismuth(III) nitrate is a foundational yet complex process in inorganic chemistry, pivotal for the synthesis of a diverse array of bismuth-based materials, including bismuth subnitrates (oxynitrates), bismuth oxides (Bi₂O₃), and other functional compounds. These materials are of significant interest in fields ranging from pharmaceuticals and cosmetics to catalysis and electronics. This guide provides a comprehensive technical overview of the principles governing the hydrolysis of bismuth(III) nitrate solutions. It details the mechanistic pathways, from the initial hydration of the Bi³⁺ ion to the formation of complex polynuclear oxido clusters. Furthermore, it offers field-proven, step-by-step protocols for the controlled synthesis of crystalline bismuth subnitrate and bismuth oxide nanoparticles. Critical experimental parameters that dictate the final product's phase, morphology, and crystallinity are systematically examined. This document is intended for researchers, chemists, and materials scientists seeking to understand and harness this versatile reaction for the development of advanced materials.

Introduction to Bismuth(III) Nitrate and its Hydrolytic Chemistry

Bismuth(III) nitrate, most commonly available as the pentahydrate, Bi(NO₃)₃·5H₂O, is the principal water-soluble salt of bismuth and serves as a crucial precursor for the synthesis of other bismuth compounds.[1] Its utility is intrinsically linked to its propensity to undergo hydrolysis in aqueous solutions. Bismuth salts exhibit a strong tendency to hydrolyze due to the high charge density of the Bi³⁺ cation.[2] This process involves the reaction of the hydrated bismuth ion with water, leading to the formation of less soluble, basic salts known as bismuth subnitrates or bismuth oxynitrates.[3][4][5]

Historically, these compounds were known as "magisterium bismuti" and were used as white pigments and in early medicinal applications.[3][4] Today, a sophisticated understanding of the hydrolysis mechanism allows for the precise control of the reaction to yield materials with tailored properties, such as the various polymorphs of bismuth oxide (Bi₂O₃), which are valuable semiconductors for photocatalysis and other applications.[6][7] This guide will elucidate the chemical principles and practical methodologies for controlling this hydrolytic pathway.

The Mechanism of Hydrolysis: From Aqua Ion to Polymeric Cations

The chemistry of bismuth(III) in aqueous solution is dominated by hydrolysis and polymerization.[8] In strongly acidic solutions (pH < 0), the bismuth(III) ion exists as a hydrated aqua ion, often represented as [Bi(H₂O)ₙ]³⁺.[1][8] As the pH of the solution increases, even slightly, a cascade of hydrolysis and condensation reactions is initiated. This is not a simple precipitation of bismuth hydroxide but a complex process involving the formation of various polynuclear oxo-hydroxo clusters.[9]

The initial step is the hydrolysis of the aqua ion, which releases protons and lowers the pH: Bi³⁺ + H₂O ⇌ [Bi(OH)]²⁺ + H⁺

As the concentration of hydroxyl species increases, these monomers begin to polymerize. The most well-characterized and predominant species formed in mildly acidic conditions is the hexanuclear cation, [Bi₆O₄(OH)₄]⁶⁺.[4][10][11] This stable, octahedral cluster is a fundamental building block for many of the solid-state structures obtained from bismuth nitrate hydrolysis.[4]

Further hydrolysis and changes in pH lead to the formation of a series of complex basic salts. For instance, at a pH below 1.0, the species ₆·H₂O may precipitate.[12] Between pH 1.2 and 1.8, further hydrolysis can yield ₅·3H₂O.[3] The precise composition of the final bismuth oxynitrate product is highly dependent on the reaction conditions.[2][3] These compounds are not simple mixtures but distinct chemical entities containing Bi³⁺, oxide (O²⁻), hydroxide (OH⁻), and nitrate (NO₃⁻) ions.[3][4]

Caption: Conceptual pathway of Bi(NO₃)₃ hydrolysis with increasing pH.

Controlled Synthesis Protocols for Bismuth-Based Materials

The key to harnessing bismuth nitrate hydrolysis is the precise control of reaction conditions to isolate a desired product. The following protocols are self-validating systems; the described characterization methods in Section 5.0 can be used to confirm the identity and purity of the synthesized materials.

Protocol: Synthesis of Crystalline Bismuth Subnitrate

This protocol describes a standard aqueous hydrolysis method to produce a crystalline basic bismuth nitrate, often with a composition corresponding to formulas like ₆·4H₂O or Bi₅O(OH)₉(NO₃)₄.[2][4] The exact stoichiometry can vary, but the procedure reliably yields a highly pure, filterable precipitate.

Methodology:

-

Precursor Solution Preparation: Dissolve 42 grams of bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in a mixture of 10 mL of 6 N nitric acid (~30%) and 20 mL of deionized water.[2]

-

Causality Note: The initial addition of nitric acid is critical to prevent premature hydrolysis and ensure complete dissolution of the bismuth salt, forming a clear stock solution where the Bi³⁺ ion is stable.[2]

-

-

Hydrolysis Induction: Pour the clear precursor solution into 2 liters of cold, rapidly stirred deionized water.[2] A voluminous white precipitate will form immediately.

-

Causality Note: The large volume of water drastically reduces the nitric acid concentration, raising the pH and inducing rapid hydrolysis and precipitation of the insoluble basic bismuth nitrate.[2]

-

-

Precipitate Settling and Filtration: Allow the precipitate to settle completely. Decant the supernatant liquid and filter the remaining solid using a Buchner funnel.

-

Causality Note: It is advised to filter promptly after settling to prevent the slow conversion of the initial precipitate into a more basic nitrate form.

-

-

Washing: Wash the filter cake with a small amount of cold deionized water (approx. 20 mL) to remove residual acid and soluble nitrates.[2]

-

Drying: Dry the resulting white powder in an oven at 80-120 °C.[12]

Protocol: Solvothermal Synthesis of Cubic Bismuth Oxide (Bi₂O₃) Nanoparticles

This protocol utilizes a non-aqueous solvent and elevated temperature to drive the hydrolysis and subsequent dehydration to form bismuth oxide nanoparticles directly, bypassing the isolation of a subnitrate intermediate.[6][7]

Caption: Experimental workflow for solvothermal synthesis of Bi₂O₃.

Methodology:

-

Precursor Solution Preparation: Dissolve a specific amount of bismuth(III) nitrate pentahydrate in ethylene glycol to achieve the desired initial concentration (e.g., 0.1 mol/L).[6][7] Stir until a clear, homogeneous solution is formed.

-

Causality Note: Ethylene glycol acts as both a solvent and a capping agent, which helps to control the size and prevent agglomeration of the nanoparticles.

-

-

Solvothermal Reaction: Transfer the solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a temperature between 120-150 °C for a specified duration (e.g., 140 °C for 2 hours).[6][7]

-

Causality Note: At this elevated temperature, the bismuth nitrate undergoes hydrolysis and dehydration to form Bi₂O₃. The sealed, high-pressure environment of the autoclave facilitates the crystallization process.[6]

-

-

Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Washing: Collect the precipitate by centrifugation. Wash the product repeatedly with absolute ethanol and deionized water to remove any residual ethylene glycol and unreacted precursors.

-

Drying: Dry the final product in an oven at 60 °C to obtain a fine powder of Bi₂O₃ nanoparticles.[13]

Critical Parameters Influencing Hydrolysis and Material Properties

The outcome of bismuth nitrate hydrolysis is highly sensitive to several experimental variables. By carefully controlling these parameters, researchers can tune the properties of the resulting materials.

| Parameter | Effect on Hydrolysis and Product Characteristics |

| pH / Acidity | The most critical factor. Lower pH (<1) stabilizes the Bi³⁺ ion, while increasing pH promotes the formation of progressively more basic oxynitrate species.[2][3][12] In highly alkaline conditions (pH > 13), direct precipitation of α-Bi₂O₃ can occur.[14] |

| Temperature | Higher temperatures (≥50 °C) accelerate hydrolysis and tend to yield more crystalline and easily filterable precipitates of basic bismuth nitrate.[12] In solvothermal synthesis, temperature directly influences the crystal phase and size of Bi₂O₃ nanoparticles.[6] |

| Precursor Concentration | In solvothermal synthesis, higher initial concentrations of Bi(NO₃)₃ can lead to smaller crystallite sizes. For example, at 140 °C, increasing the concentration from 0.05 to 0.3 mol/L decreased the average crystallite size from ~31 nm to ~13 nm.[6] |

| Solvent System | Using organic solvents like ethylene glycol (solvothermal) or 2-methoxyethanol can lead to the formation of Bi₂O₃ nanoparticles instead of bismuth subnitrate.[6][14] The solvent can also influence the resulting crystal phase (e.g., δ-Bi₂O₃ vs. β-Bi₂O₃).[14] |

| Additives / Base | The choice of base used to adjust pH (e.g., NaOH, urea, hexamethylenetetramine) can significantly alter the product's morphology and crystal structure.[14][15] |

Essential Characterization Techniques

To validate the synthesis protocols and understand the properties of the obtained materials, a suite of characterization techniques is essential.

-

X-ray Diffraction (XRD): This is the primary technique for identifying the crystalline phases of the product.[16] By comparing the obtained diffraction pattern with standard patterns from databases (e.g., JCPDS), one can confirm the formation of specific bismuth oxynitrates or polymorphs of Bi₂O₃ (α, β, δ, etc.).[6][17] The Scherrer equation can also be used to estimate the average crystallite size of nanoparticles.[6]

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the material's surface topography and morphology.[16] It is used to observe the shape (e.g., prisms, nanosheets, spherical particles) and size distribution of the synthesized powders.[6][17]

-

Transmission Electron Microscopy (TEM): TEM offers even higher magnification than SEM, allowing for the visualization of individual nanoparticles and the determination of their size, shape, and crystallinity.[16][18] High-resolution TEM (HRTEM) can reveal the crystal lattice fringes, providing further confirmation of the material's crystalline nature.[17]

Conclusion and Future Outlook

The hydrolysis of bismuth(III) nitrate is a versatile and powerful tool for the synthesis of a wide range of bismuth-containing materials. A thorough understanding of the underlying chemical mechanisms, particularly the formation of polynuclear clusters like [Bi₆O₄(OH)₄]⁶⁺, is crucial for controlling the reaction outcome. By precisely manipulating key parameters such as pH, temperature, concentration, and solvent, researchers can selectively synthesize materials from crystalline bismuth subnitrates to phase-pure bismuth oxide nanoparticles with desired morphologies and sizes. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals and materials scientists to reproducibly synthesize and characterize these important compounds, paving the way for further innovation in their respective fields.

References

-

Wikipedia. Bismuth oxynitrate. [Link]

-

Luan, X., Jiang, J., Yang, Q., Chen, M., Zhang, M., & Li, L. (2015). Facile synthesis of bismuth oxide nanoparticles by a hydrolysis solvothermal route and their visible light photocatalytic activity. Environmental Engineering and Management Journal, 14(3), 703-707. [Link]

-

PrepChem.com. Preparation of bismuth oxynitrate. [Link]

-

Luan, X., Jiang, J., Yang, Q., Chen, M., Zhang, M., & Li, L. Facile synthesis of bismuth oxide nanoparticles by a hydrolysis solvothermal route and their visible light photocatalytic activity. Environmental Engineering and Management Journal. [Link]

-

Yukhin, Y. M., & Mikhailov, Y. I. (2002). Synthesis of Bismuths (III) Compounds for Medical Applications. Chemistry for Sustainable Development, 10(4), 395-408. [Link]

-

Miersch, L., Rüffer, T., Schlesinger, M., Lang, H., & Mehring, M. (2012). Hydrolysis studies on bismuth nitrate: synthesis and crystallization of four novel polynuclear basic bismuth nitrates. Inorganic chemistry, 51(17), 9390–9398. [Link]

-

Miersch, L., Rüffer, T., Schlesinger, M., Lang, H., & Mehring, M. (2012). Hydrolysis Studies on Bismuth Nitrate: Synthesis and Crystallization of Four Novel Polynuclear Basic Bismuth Nitrates. Inorganic Chemistry, 51(17), 9390-9398. [Link]

-

Sciencemadness Wiki. Bismuth. [Link]

-

Encyclopedia. Bismuth oxynitrate. [Link]

-

ResearchGate. Hydrolysis of a Basic Bismuth Nitrate-Formation and Stability of Novel Bismuth Oxido Clusters | Request PDF. [Link]

-

ResearchGate. (PDF) Facile synthesis of bismuth oxide nanoparticles by a hydrolysis solvothermal route and their visible light photocatalytic activity. [Link]

-

ResearchGate. Composition and morphology characterizations of bismuth products before... [Link]

-

CSIR-NCL Library, Pune. Synthesis of bismuth oxide nanoparticles using bismuth nitrate and urea. [Link]

-

ResearchGate. Synthesis of bismuth oxide nanoparticles using bismuth nitrate and urea | Request PDF. [Link]

-

ACS Publications. Hydrolysis Studies on Bismuth Nitrate: Synthesis and Crystallization of Four Novel Polynuclear Basic Bismuth Nitrates | Inorganic Chemistry. [Link]

-

MATEC Web of Conferences. Hydrolytic method for processing bismuth to obtain compounds. [Link]

-

ResearchGate. Hydrolysis Mechanism of Bismuth in Chlorine Salt System Calculated by Density Functional Method. [Link]

-

Christensen, A. N., Chevallier, M., Skibsted, J., & Iversen, B. B. (2000). Synthesis and characterization of basic bismuth(III) nitrates. Journal of the Chemical Society, Dalton Transactions, (2), 265-270. [Link]

-

Li, G., Zhang, M., Zang, S., & Li, J. (2014). Controlled synthesis of bismuth-containing compounds (α-, β-and δ-Bi2O3, Bi5O7NO3 and Bi6O6 (OH) 2 (NO3) 4· 2H2O) and their photocatalytic performance. CrystEngComm, 16(29), 6649-6657. [Link]

-

SciSpace. Hydrolysis Mechanism of Bismuth in Chlorine Salt System Calculated by Density Functional Method. [Link]

-

Wikipedia. Bismuth(III) nitrate. [Link]

-

Patsnap Synapse. What is the mechanism of Bismuth Subnitrate?. [Link]

-

Semantic Scholar. Coordinatively polymeric and monomeric bismuth(III) complexes with pyridine carboxylic acids. [Link]

-

Royal Holloway, University of London. Effect of Basicity on the Hydrolysis of the Bi(III) Aqua Ion in Solution: an Ab Initio Molecular Dynamics Study. [Link]

-

ACS Omega. Bismuth Coordination Polymers with Fluorinated Linkers: Aqueous Stability, Bivolatility, and Adsorptive Behavior. [Link]

-

NECTAR COST. Bismuth hydrolysis constants. [Link]

-

Amazon S3. Synthesis of polymeric bismuth chlorido hydroxamato complexes; X-ray crystal structure and antibacterial activity of a novel Bi. [Link]

-

PubMed. Coordinatively polymeric and monomeric bismuth(III) complexes with pyridine carboxylic acids. [Link]

-

NIH. Bismuth(III) Forms Exceptionally Strong Complexes with Natural Organic Matter. [Link]

-

Sciencemadness.org. Synthetic Inorganic Chemistry. [Link]

-

RSC Publishing. Mechanisms of interaction between bismuth-based materials and contaminants for subsurface remediation. [Link]

-

ResearchGate. XRD and electron microscopy characterization of the Bi@C nanocomposite:... [Link]

-

ResearchGate. (PDF) Coordinatively polymeric and monomeric bismuth(III) complexes with pyridine carboxylic acids. [Link]

-

Inorganic Chemistry I Class Notes. Characterization Techniques: XRD, SEM, and TEM. [Link]

Sources

- 1. Bismuth(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. Bismuth oxynitrate - Wikipedia [en.wikipedia.org]

- 4. alignchemical.com [alignchemical.com]

- 5. Bismuth oxynitrate [dl1.en-us.nina.az]

- 6. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]

- 7. eemj.eu [eemj.eu]

- 8. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Hydrolysis studies on bismuth nitrate: synthesis and crystallization of four novel polynuclear basic bismuth nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sibran.ru [sibran.ru]

- 13. researchgate.net [researchgate.net]

- 14. Controlled synthesis of bismuth-containing compounds (α-, β- and δ-Bi2O3, Bi5O7NO3 and Bi6O6(OH)2(NO3)4·2H2O) and their photocatalytic performance - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and characterization of basic bismuth(III) nitrates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. fiveable.me [fiveable.me]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of bismuth oxide nanoparticles using bismuth nitrate and urea | CSIR-NCL Library, Pune [library.ncl.res.in]

Different phases of basic bismuth nitrate

An In-Depth Technical Guide to the Phases of Basic Bismuth Nitrate

Foreword for the Modern Researcher

Bismuth, a heavy metal with a surprisingly low toxicity profile, has occupied a unique niche in medicine for centuries.[1][2] Its compounds, particularly basic bismuth nitrate (also known as bismuth subnitrate), are mainstays in the treatment of gastrointestinal disorders, from dyspepsia to peptic ulcers and Helicobacter pylori infections.[2][3][4] Beyond its therapeutic roles, basic bismuth nitrate serves as a critical precursor for advanced materials, including various polymorphs of bismuth oxide (Bi₂O₃) used in photocatalysis and ceramics.[5][6][7][8][9]

The term "basic bismuth nitrate" is not monolithic; it encompasses a family of compounds with complex, polynuclear structures containing bismuth, oxide, hydroxide, and nitrate ions. The specific phase obtained from synthesis is exquisitely sensitive to reaction conditions such as pH, temperature, and the choice of hydrolyzing agent.[10][11] This sensitivity is both a challenge and an opportunity, allowing for the targeted synthesis of specific phases with distinct physicochemical properties.

This guide is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of these materials. We will move beyond simple recitation of facts to explore the causality behind their formation, the logic of their characterization, and the pathways of their transformation. Our focus is on providing a field-proven, authoritative resource that empowers you to control and understand these versatile compounds in your own work.

The Core of the Matter: Bismuth-Oxygen Cluster Chemistry

The identity of a basic bismuth nitrate phase is fundamentally defined by its core polynuclear cation. The hydrolysis of bismuth nitrate pentahydrate [Bi(NO₃)₃·5H₂O] in aqueous solution does not yield simple monomeric species but rather leads to the formation of complex, cage-like clusters of bismuth, oxygen, and hydroxide ions. The two most predominant and structurally characterized core ions are the [Bi₆O₄(OH)₄]⁶⁺ and the {[Bi₆O₅(OH)₃]⁵⁺}₂ cations.[12]

Understanding which cluster forms is the key to controlling the final product. This choice is primarily dictated by the pH of the hydrolysis reaction.

-

The [Bi₆O₄(OH)₄]⁶⁺ Cluster: This cation is typically formed under less aggressive hydrolysis conditions, often at a pH below approximately 1.8.[11] Compounds containing this cluster are foundational to several distinct phases.

-

The {[Bi₆O₅(OH)₃]⁵⁺}₂ Cluster: More extensive hydrolysis, often at a pH between 1.2 and 1.8, leads to the formation of this more condensed cluster.[11] This ion is the building block for another important series of basic bismuth nitrates.

The specific arrangement of these clusters, along with the associated nitrate counter-ions and water molecules of hydration, gives rise to the different crystalline phases, each with a unique structure and properties.

Key Crystalline Phases and Their Synthesis

The rich crystal chemistry of basic bismuth nitrates means numerous phases have been identified.[5][13][14] We will focus on the most well-characterized and commonly encountered phases, detailing their synthesis with an emphasis on the rationale behind the procedural steps.

Phase A: Bi₆O₅(OH)₃₅·3H₂O

This phase is one of the most readily obtained and is built from the {[Bi₆O₅(OH)₃]⁵⁺}₂ cluster.[10][12] It is a common starting material for the synthesis of other bismuth compounds.[6][15]

Experimental Protocol: Synthesis via Homogeneous Hydrolysis

This protocol leverages the slow thermal decomposition of urea to provide a gradual and uniform increase in pH, which is ideal for producing crystalline, homogeneous precipitates.

-

Preparation of Solution: Dissolve Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and urea (CO(NH₂)₂) in deionized water. A typical molar ratio might be 1:2 Bi³⁺ to urea.

-

Heating and Hydrolysis: Heat the solution to approximately 100°C with continuous stirring. The urea will slowly hydrolyze to ammonia and carbon dioxide, gradually raising the pH of the solution.

-

Causality: This slow, homogeneous pH increase prevents localized areas of high supersaturation, favoring the growth of well-defined crystals over amorphous precipitation.

-

-

Precipitation: As the pH rises, a white precipitate of ₅·3H₂O will form. Maintain the temperature for a set period (e.g., 2 hours) to ensure complete reaction.

-

Isolation and Washing: Allow the mixture to cool to room temperature. Collect the precipitate by filtration. Wash the solid repeatedly with deionized water to remove any unreacted reagents and soluble byproducts. Subsequently, wash with ethanol to facilitate drying.

-

Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) to remove residual water and ethanol without inducing thermal decomposition.

Phase D: Bi₆O₄(OH)₄₆·H₂O

This phase, containing the [Bi₆O₄(OH)₄]⁶⁺ cluster, is often produced under hydrothermal conditions, which use elevated temperature and pressure to influence crystallization.[12]

Experimental Protocol: Hydrothermal Synthesis

-

Precursor Slurry: Prepare an aqueous slurry of Bismuth(III) nitrate pentahydrate.

-

Hydrothermal Reaction: Transfer the slurry to a Teflon-lined stainless-steel autoclave. Seal the vessel.

-

Heating: Heat the autoclave to a temperature in the range of 150-200°C for several hours (e.g., 12-24 hours).

-

Causality: The high temperature and pressure of the hydrothermal environment increase the solubility of the reactants and promote the formation of highly crystalline, thermodynamically stable phases that may not form under ambient conditions.

-

-

Cooling and Isolation: Allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying: Collect the resulting crystalline solid by filtration, wash thoroughly with deionized water, and dry under vacuum or in a low-temperature oven.

Other Notable Phases

The hydrolysis of bismuth nitrate can yield a variety of other structures, including:

-

₆·4H₂O (Phase C): A more hydrated precursor to Phase D.[12]

-

[Bi₆O₆(OH)₂(NO₃)₄·2H₂O]: An amorphous or poorly crystalline basic bismuth nitrate often formed by chemical precipitation, which can serve as a precursor to α-Bi₂O₃ upon annealing.[5][6]

-

Bi₅O₇NO₃: The final oxynitrate product of thermal dehydration before the formation of pure Bi₂O₃. It possesses a stable layered structure.[7][11]

The following table summarizes the key characteristics of these primary phases.

| Phase Formula | Core Cation | Crystal System | Typical Synthesis Method |

| ₅·3H₂O (Phase A) | {[Bi₆O₅(OH)₃]⁵⁺}₂ | Rhombohedral | Homogeneous hydrolysis (urea), precipitation with base |

| ₆·H₂O (Phase D) | [Bi₆O₄(OH)₄]⁶⁺ | Monoclinic | Hydrothermal synthesis |

| ₆·4H₂O (Phase C) | [Bi₆O₄(OH)₄]⁶⁺ | Monoclinic | Hydrolysis at pH < 1.0 |

| [Bi₆O₆(OH)₂(NO₃)₄·2H₂O] | Not well-defined (often amorphous) | Amorphous | Chemical precipitation (e.g., with ethylenediamine) |

| Bi₅O₇NO₃ | Layered structure | Orthorhombic | Thermal decomposition of other basic nitrates |

Data compiled from sources[5][10][11][12][13].

A Self-Validating System: The Characterization Workflow

To ensure the synthesis of the desired phase and to understand its properties, a robust characterization workflow is essential. Each technique provides a piece of the puzzle, and together they create a self-validating system to confirm the material's identity, purity, and morphology.

Caption: Workflow for the comprehensive characterization of basic bismuth nitrate phases.

Key Characterization Techniques

-

X-Ray Diffraction (XRD): This is the definitive technique for phase identification. Each crystalline phase of basic bismuth nitrate has a unique diffraction pattern, analogous to a fingerprint. By comparing the experimental pattern to reference databases, one can unambiguously identify the phase(s) present in the sample.[12][16]

-

Thermogravimetric and Differential Thermal Analysis (TGA/DTA): TGA measures the change in mass of a sample as it is heated. This is invaluable for determining the number of water molecules of hydration and the nitrate content from the distinct mass loss steps.[10][17] DTA measures temperature differences between the sample and a reference, revealing exothermic or endothermic events like phase transitions or decomposition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique confirms the presence of key functional groups. Characteristic absorption bands for the nitrate ion (NO₃⁻) and hydroxyl groups (OH⁻) are readily identifiable, verifying the composition of the material.[5]

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample's surface, revealing the morphology (e.g., plates, needles, spheres), size, and state of aggregation of the particles.[5][6] This is critical as morphology can significantly impact properties like dissolution rate and reactivity.

Phase Transformations: A Dynamic System

The phases of basic bismuth nitrate are not static. They can be interconverted through carefully controlled changes in their environment, primarily through hydrothermal treatment or thermal decomposition.

Caption: General pathways for hydrothermal and thermal phase transformations.

In-situ studies have shown that under hydrothermal conditions, the more hydrated Phase C can transform into the less hydrated Phase D, and both can subsequently transform into other intermediate phases.[12]

Thermal decomposition provides a reliable route to producing bismuth oxide. When heated in air, all basic bismuth nitrate phases lose water, hydroxide (as water), and nitrogen oxides, ultimately converting to the thermodynamically stable monoclinic alpha phase of bismuth oxide (α-Bi₂O₃).[12][18] The specific temperature and intermediate phases formed during this decomposition depend on the starting material. For example, compounds based on the [Bi₆O₄(OH)₄]⁶⁺ cluster share similar decomposition pathways, which are distinct from the pathway for compounds based on the {[Bi₆O₅(OH)₃]⁵⁺}₂ cluster.[12]

Implications for Drug Development and Material Science

The ability to synthesize and control specific phases of basic bismuth nitrate has significant implications:

-

Active Pharmaceutical Ingredients (APIs): The phase of a drug substance can affect its solubility, dissolution rate, and bioavailability. For gastrointestinal applications, where basic bismuth nitrate acts topically by coating the stomach lining, properties like particle size and surface area, which are influenced by the crystalline phase and synthesis method, are critical for efficacy.[19]

-

Precursor for Novel Materials: As demonstrated, basic bismuth nitrates are versatile precursors for synthesizing phase-pure bismuth oxides (α-, β-, δ-Bi₂O₃).[7][8][9][20][21] By carefully selecting the nitrate precursor and the decomposition conditions, researchers can tune the morphology and crystal structure of the resulting oxide for applications ranging from photocatalysis to solid oxide fuel cells.

-

Drug Delivery and Nanomedicine: The chemistry of bismuth clusters is being explored for the development of novel bismuth-based nanoparticles and composites for applications in bioimaging, targeted drug delivery, and cancer therapy.[3][22][23] A fundamental understanding of the precursor chemistry is paramount for the rational design of these advanced materials.

References

- Christensen, A. N. (1999). Synthesis and characterization of basic bismuth(III) nitrates. Journal of the Chemical Society, Dalton Transactions, (22), 4153-4156.

- Christensen, A. N. (1999). Synthesis and characterization of basic bismuth(III)

- Request PDF. (n.d.). Synthesis and characterization of basic bismuth(III) nitrates.

- Miersch, L., et al. (2012). Synthesis and Crystallization of Four Novel Polynuclear Basic Bismuth Nitrates.

- Soares, M. A., et al. (2014). Bismuth compounds in medicinal chemistry. PubMed.

- Boglaienko, D., et al. (2024).

- Griffith, D., et al. (2021). Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles. Chemical Society Reviews, RSC Publishing.

- Boglaienko, D., et al. (2024). Different routes of bismuth mineral transformation during pertechnetate and perrhenate uptake for subsurface remediation. Environmental Science: Water Research & Technology, RSC Publishing.

- Timakova, E. V., et al. (2025). Synthesis of Functional Materials from Basic Bismuth(III) Nitrates.

- Keogan, D. M., & Griffith, D. M. (2014).

- Wikipedia. (n.d.).

- Griffith, D., et al. (2021). Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles. Semantic Scholar.

- Shang, M., et al. (2014). Controlled synthesis of bismuth-containing compounds... and their photocatalytic performance. CrystEngComm, RSC Publishing.

- Silva, T. B., et al. (2023). Biological Activities of Bismuth Compounds: An Overview... MDPI.

- Miersch, L., et al. (2012). Hydrolysis studies on bismuth nitrate: synthesis and crystallization of four novel polynuclear... PubMed.

- Yukhin, Y. M., et al. (2021). Hydrolytic method for processing bismuth to obtain compounds.

- Yukhin, Y. M., et al. (n.d.). Synthesis of Bismuths (III) Compounds for Medical Applications. Siberian Branch of the Russian Academy of Sciences.

- Hadizadeh, M., et al. (2020). The versatile biomedical applications of bismuth-based nanoparticles and composites... RSC Publishing.

- Macleods Pharma. (n.d.).

- Abdessalam, A., et al. (n.d.). Thermogravimetry analysis coupled to differential thermal analysis of...

- Music, S., et al. (2009). Influence of synthesis procedure on the morphology of bismuth oxide particles. Journal of Alloys and Compounds.

- Christensen, A. N., et al. (2003). In-situ X-ray powder diffraction studies of hydrothermal and thermal decomposition reactions... Dalton Transactions, RSC Publishing.

- Lomanova, N. A., et al. (2022). Thermal Transformations of Bismuth (III) Tartrates.

- ResearchGate. (n.d.). Bismuth oxide (Bi₂O₃) physico-chemical properties.

- Ascencio Aguirre, F. M., & Herrera Becerra, R. (2015). New synthesis of bismuth oxide nanoparticles Bi₂O₃ assisted by tannic acid.

- Request PDF. (n.d.). Synthesis of β-Bi₂O₃ towards the application of photocatalytic degradation...

- Popa, M., et al. (2018). Synthesis, characterization and photocatalytic activity of α-Bi₂O₃ nanoparticles. Taylor & Francis Online.

- ResearchGate. (n.d.). (a)

- Wikipedia. (n.d.). Bismuth(III) oxide.

Sources

- 1. Bismuth compounds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Controlled synthesis of bismuth-containing compounds (α-, β- and δ-Bi2O3, Bi5O7NO3 and Bi6O6(OH)2(NO3)4·2H2O) and their photocatalytic performance - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. bib.irb.hr:8443 [bib.irb.hr:8443]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and characterization of basic bismuth(III) nitrates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Bismuth oxynitrate - Wikipedia [en.wikipedia.org]

- 12. In-situ X-ray powder diffraction studies of hydrothermal and thermal decomposition reactions of basic bismuth(iii) nitrates in the temperature range 20–650 °C - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Hydrolysis studies on bismuth nitrate: synthesis and crystallization of four novel polynuclear basic bismuth nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sibran.ru [sibran.ru]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Bismuth(III) oxide - Wikipedia [en.wikipedia.org]

- 19. Articles [globalrx.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. semanticscholar.org [semanticscholar.org]

- 23. The versatile biomedical applications of bismuth-based nanoparticles and composites: therapeutic, diagnostic, biosensing, and regenerative properties - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00283A [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Hydrothermal Synthesis of Bismuth Hydroxide Nitrate Nanosheets

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of bismuth hydroxide nitrate nanosheets via a facile hydrothermal method. It is intended for researchers in materials science, nanotechnology, and pharmaceutical sciences who are interested in the synthesis and application of novel nanomaterials for drug delivery, bioimaging, and therapy. This guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles and practical insights to ensure successful and reproducible synthesis.

Introduction: The Promise of Bismuth-Based Nanosheets in Biomedicine

Bismuth, a heavy element with a high atomic number (Z=83), has long been recognized for its low toxicity and diverse applications in medicine.[1] In recent years, nanostructured bismuth compounds have garnered significant attention for their potential in advanced biomedical applications.[2] Among these, two-dimensional (2D) bismuth-based nanosheets are particularly promising due to their high surface-area-to-volume ratio, unique electronic properties, and anisotropic morphology. These characteristics make them ideal candidates for various applications in the biomedical field, including as drug carriers, contrast agents for computed tomography (CT), and sensitizers for radiotherapy and photothermal therapy.[1][3][4][5][6][7]

This guide focuses on the hydrothermal synthesis of bismuth hydroxide nitrate (BiO(OH)x(NO3)y) nanosheets, a precursor that can be utilized directly or further processed into other bismuth-based nanomaterials like bismuth oxide (Bi2O3).[8][9][10] The hydrothermal method offers excellent control over the size, morphology, and crystallinity of the resulting nanomaterials through the careful tuning of reaction parameters.[11] The use of urea in this synthesis is critical, as it acts as a homogeneous precipitating agent, ensuring a slow and controlled hydrolysis of the bismuth nitrate precursor, which is essential for the formation of well-defined nanosheet structures.[12][13][14]

The Science Behind the Synthesis: Understanding the Hydrothermal Process and the Role of Urea

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures.[11] The process is typically carried out in a sealed vessel called an autoclave. For the synthesis of bismuth hydroxide nitrate nanosheets, the key reaction is the controlled hydrolysis of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O).

The overall chemical transformation can be conceptualized in the following stages:

-

Dissolution: Bismuth nitrate pentahydrate is dissolved in an aqueous solution.

-

Urea Decomposition: As the temperature inside the autoclave increases, urea ((NH₂)₂CO) slowly decomposes to produce ammonia (NH₃) and carbon dioxide (CO₂).

-

Hydrolysis and Precipitation: The in-situ generation of ammonia gradually increases the pH of the solution, leading to the controlled hydrolysis of Bi³⁺ ions and the subsequent precipitation of bismuth hydroxide nitrate.

The slow and uniform release of hydroxide ions from urea decomposition is crucial for the anisotropic growth of the nanosheets. Rapid precipitation would lead to the formation of irregular, agglomerated nanoparticles.

Figure 1: Mechanism of Bismuth Hydroxide Nitrate Nanosheet Formation.

Detailed Experimental Protocol

This protocol outlines the steps for the synthesis of bismuth hydroxide nitrate nanosheets.

Materials and Equipment

| Material/Equipment | Description/Specification |

| Bismuth (III) nitrate pentahydrate | Bi(NO₃)₃·5H₂O, ≥98% purity |

| Urea | (NH₂)₂CO, ≥99% purity |

| Deionized (DI) water | Resistivity > 18 MΩ·cm |

| Ethanol | Absolute, for washing |

| Teflon-lined stainless steel autoclave | 50 mL or 100 mL capacity |

| Magnetic stirrer with heating | |

| Centrifuge | Capable of at least 4000 rpm |

| Drying oven | |

| Analytical balance |

Step-by-Step Synthesis Procedure

Figure 2: Hydrothermal Synthesis Workflow.

-

Preparation of Precursor Solution:

-

In a typical synthesis, dissolve a specific amount of bismuth nitrate pentahydrate in deionized water. A common starting concentration is in the range of 0.05 to 0.2 M. For example, to prepare a 0.1 M solution in a 50 mL total volume, dissolve 0.2425 g of Bi(NO₃)₃·5H₂O in approximately 40 mL of DI water with vigorous stirring.

-

-

Addition of Urea:

-

To the bismuth nitrate solution, add a molar excess of urea. The molar ratio of urea to bismuth nitrate is a critical parameter that influences the morphology of the final product.[8] A ratio of 5:1 to 10:1 is often used. For the example above (5 mmol of Bi(NO₃)₃), this would correspond to 1.5 to 3.0 g of urea.

-

Continue stirring until the urea is completely dissolved, resulting in a clear and homogeneous solution.

-

-

Hydrothermal Reaction:

-

Transfer the precursor solution into a Teflon-lined stainless steel autoclave. The filling capacity should not exceed 80% of the total volume of the liner.

-

Seal the autoclave and place it in a preheated oven. The reaction temperature is typically maintained between 120°C and 180°C for a duration of 6 to 24 hours. These parameters can be adjusted to control the thickness and lateral size of the nanosheets.[15]

-

-

Product Collection and Purification:

-

After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

Open the autoclave and collect the white precipitate by centrifugation (e.g., 4000 rpm for 10 minutes).

-

Discard the supernatant and wash the product repeatedly with deionized water and then with ethanol to remove any unreacted precursors and by-products. Centrifuge the sample after each washing step.

-

Finally, dry the purified product in an oven at 60-80°C for several hours to obtain a fine white powder of bismuth hydroxide nitrate nanosheets.

-

Key Experimental Parameters and Their Influence

| Parameter | Typical Range | Influence on Nanosheet Properties |

| Molar Ratio (Urea:Bi) | 5:1 - 15:1 | Higher ratios promote more uniform and thinner nanosheets by ensuring a slow, steady supply of OH⁻ ions. |

| Reaction Temperature | 120 - 180 °C | Affects the kinetics of urea decomposition and crystal growth. Higher temperatures can lead to faster growth and potentially thicker nanosheets or different phases. |

| Reaction Time | 6 - 24 hours | Influences the completeness of the reaction and the crystallinity of the nanosheets. Longer times generally lead to better-defined structures. |

| Precursor Concentration | 0.05 - 0.2 M | Can affect the nucleation density and the final size of the nanosheets. |

Characterization of Bismuth Hydroxide Nitrate Nanosheets

Thorough characterization is essential to confirm the successful synthesis of the desired material.

Structural and Morphological Analysis

-

X-ray Diffraction (XRD): This is the primary technique to determine the crystal structure and phase purity of the synthesized material. The XRD pattern of bismuth hydroxide nitrate will show characteristic peaks that can be indexed to a specific crystal lattice. The broadness of the peaks can also provide an estimation of the crystallite size.

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology of the product. The images should reveal a sheet-like or plate-like structure, confirming the formation of nanosheets. SEM can also provide information on the lateral dimensions and the degree of agglomeration.

-

Transmission Electron Microscopy (TEM): TEM provides higher resolution imaging of the nanosheets, allowing for the determination of their thickness and the visualization of their internal structure. High-resolution TEM (HRTEM) can be used to observe the lattice fringes, confirming the crystallinity of the nanosheets.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the sample. The spectrum of bismuth hydroxide nitrate nanosheets is expected to show characteristic absorption bands corresponding to O-H stretching and bending vibrations from the hydroxide groups, as well as vibrations from the nitrate (NO₃⁻) ions.[8]

-

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is sensitive to the crystal structure and chemical bonding. It can provide complementary information to FTIR and help in identifying the specific phase of the bismuth compound.[16][17][18][19]

Applications in Drug Development and Biomedical Research

Bismuth hydroxide nitrate nanosheets and their derivatives (e.g., Bi₂O₃ nanosheets obtained after calcination) have a wide range of potential applications in the biomedical field.[20]

Drug Delivery Systems

The high surface area of the nanosheets makes them suitable for loading therapeutic agents. The surface can be functionalized with various molecules to achieve targeted drug delivery to specific cells or tissues.

Bioimaging

Due to the high atomic number of bismuth, these nanosheets can act as excellent contrast agents for X-ray and computed tomography (CT) imaging, enabling enhanced visualization of tissues and organs.[3][6][7][21]

Cancer Therapy

-

Radiosensitization: Bismuth-based nanoparticles can enhance the efficacy of radiotherapy.[1][2][22][23][24] When exposed to ionizing radiation, they generate secondary electrons and reactive oxygen species (ROS) that can cause significant damage to cancer cells.

-

Photothermal Therapy (PTT): Upon irradiation with near-infrared (NIR) light, certain bismuth-based nanosheets can efficiently convert light energy into heat, leading to the thermal ablation of cancer cells.[4][25][26][27][28]

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| No precipitate or very low yield | Incomplete reaction or precursor concentration too low. | Increase reaction time and/or temperature. Increase the concentration of bismuth nitrate and urea. |

| Irregular particle morphology (not nanosheets) | pH changed too rapidly; urea to bismuth ratio is not optimal. | Increase the urea to bismuth molar ratio to slow down the hydrolysis. Ensure homogeneous mixing of precursors. |

| Agglomerated nanosheets | Insufficient washing; drying process too rapid. | Ensure thorough washing with water and ethanol. Dry the sample at a lower temperature for a longer period or consider freeze-drying. |

| Impure product (mixed phases in XRD) | Reaction temperature or time not optimal. | Adjust the hydrothermal reaction temperature and time to favor the formation of the desired phase. |

References

- Jha, R. K., Pasricha, R., & Ravi, V. (2005). Synthesis of bismuth oxide nanoparticles using bismuth nitrate and urea.

- Allemailem, K. S., et al. (2022). Hydrothermal Synthesis of Multifunctional Bimetallic Ag-CuO Nanohybrids and Their Antimicrobial, Antibiofilm and Antiproliferative Potential.

- Akiya, N., & Savage, P. E. (2002).

- Ai, K., Liu, J., Liu, Y., & Lu, L. (2016).

- Al-Haddad, M., et al. (2022).

- An, L., et al. (2019). Improving photothermal therapy efficacy and preventing surface oxidation of bismuth nanoparticles through forming bismuth@bismuth selenide heterostructure.

- Azizi, Z., et al. (2023).

- Jha, R. K., Pasricha, R., & Ravi, V. (2005).

- An, L., et al. (2019). Improving the photothermal therapy efficacy and preventing the surface oxidation of bismuth nanoparticles through the formation of a bismuth@bismuth selenide heterostructure. RSC Publishing.

- Al-Haddad, M., et al. (2023).

- Zhang, L., et al. (2023). Effect of Urea as a Shape-Controlling Agent on the Properties of Bismuth Oxybromides. MDPI.

- Wang, Y., et al. (2020).

- Liu, Y., et al. (2020).

- Jha, R. K., Pasricha, R., & Ravi, V. (2005). Synthesis of bismuth oxide nanoparticles using bismuth nitrate and urea.

- Zulkifli, Z. A., et al. (2018). Hydrothermal synthesis and characterization of Bi2O3 nanowires.

- Sisin, N. N. T., et al. (2022). Natural Baicalein-Rich Fraction as Radiosensitizer in Combination with Bismuth Oxide Nanoparticles and Cisplatin for Clinical Radiotherapy. Dove Medical Press.

- Rottmann, J. (2016).

- Li, B., et al. (2009). Low-temperature urea-assisted hydrothermal synthesis of Bi2S3 nanostructures with different morphologies. Semantic Scholar.

- Fromm, K. M. (2016). Stacked Raman spectra of Bismuth nitrate (black) and a bismuth hexamer...

- Li, J., et al. (2018). Bismuth Oxide Nanoparticles in Drug Delivery Systems.

- Wang, L., et al. (2018). Urea-assisted hydrothermal synthesis of a hollow hierarchical LiNi0.5Mn1.5O4 cathode material with tunable morphology characteristics. RSC Publishing.

- Li, Z., et al. (2020). Multifunctional Bismuth Nanoparticles as Theranostic Agent for PA/CT Imaging and NIR Laser-Driven Photothermal Therapy.

- Abidin, S. Z., et al. (2024). Evaluation of Bismuth Oxide Nanoparticles (BiONPs) as a Potential Contrast Agent in Computed Tomography (CT) Imaging. Scientific.net.

- Li, H., et al. (2017). IR and Raman Spectra Properties of Bi2O3-ZnO-B2O3-BaO Quaternary Glass System. Scientific Research Publishing.

- Predoana, L., et al. (2019). (a) Raman spectra of the sample prepared by the bismuth nitrate precursor.

- Sisin, N. N. T., & Rahman, W. N. (2023). Potentials of Bismuth-Based Nanoparticles and Baicalein Natural Compounds as Radiosensitizers in Cancer Radiotherapy: a Review. Semantic Scholar.

- Nazari, M., et al. (2020). Modified Bismuth Nanoparticles: A New Targeted Nanoprobe for Computed Tomography Imaging of Cancer. Cell Journal (Yakhteh).

- Sisin, N. N. T., & Rahman, W. N. (2023). Potentials of Bismuth-Based Nanoparticles and Baicalein Natural Compounds as Radiosensitizers in Cancer Radiotherapy: a Review. OUCI.

- Ataman Kimya. BISMUTH SUBNITRATE.

- Molnár, Á., et al. (2017). Fig. 3 The Raman spectra of the hydrolyzed Bi(NO 3 ) 3 ·5H 2 O (A), the...

Sources

- 1. A review of bismuth‐based nanoparticles and their applications in radiosensitising and dose enhancement for cancer radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Bismuth nanomaterials as contrast agents for radiography and computed tomography imaging and their quality/safety considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bismuth-coated 80S15C bioactive glass scaffolds for photothermal antitumor therapy and bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evaluation of Bismuth Oxide Nanoparticles (BiONPs) as a Potential Contrast Agent in Computed Tomography (CT) Imaging | Scientific.Net [scientific.net]

- 7. celljournal.org [celljournal.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Urea-assisted hydrothermal synthesis of a hollow hierarchical LiNi0.5Mn1.5O4 cathode material with tunable morphology characteristics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Hydrothermal synthesis of Bi@Bi4Ti3O12 nanosheets with enhanced visible-light photocatalytic activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. file.scirp.org [file.scirp.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. scispace.com [scispace.com]

- 22. Radiosensitivity enhancement of bismuth-based nanoparticles in radiotherapy: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. dovepress.com [dovepress.com]

- 24. Potentials of Bismuth-Based Nanoparticles and Baicalein Natural Compounds as Radiosensitizers in Cancer Radiotherapy: a… [ouci.dntb.gov.ua]

- 25. researchgate.net [researchgate.net]

- 26. Enhanced photothermal therapy for tumor ablation: structural and functional insights into Bi<sub>2</sub>Se<sub>3</sub> nanosheets as Light-to-Heat converter - ProQuest [proquest.com]

- 27. Improving the photothermal therapy efficacy and preventing the surface oxidation of bismuth nanoparticles through the formation of a bismuth@bismuth selenide heterostructure - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 28. Frontiers | Bismuth Sulfide Nanorods as Efficient Photothermal Theragnosis Agents for Cancer Treatment [frontiersin.org]

Bismuth-Based Materials: A Comprehensive Guide to Environmental Remediation Applications

Introduction: The Emergence of Bismuth-Based Materials in Environmental Science

Bismuth, a heavy yet surprisingly non-toxic element, is at the forefront of a new wave of materials science innovation aimed at tackling pressing environmental challenges.[1][2][3] Its unique electronic and chemical properties make it a versatile component in the design of advanced materials for the remediation of polluted water and soil. Bismuth-based materials, particularly in their nanostructured forms, exhibit remarkable efficacy in a range of applications including photocatalysis, adsorption, and electrocatalysis for the removal of organic and inorganic pollutants.[1][4][5][6]

This guide provides a detailed overview of the synthesis, characterization, and application of various bismuth-based materials for environmental remediation. It is intended for researchers and scientists in materials science, environmental chemistry, and drug development who are seeking to leverage the potential of these promising materials. We will delve into the fundamental principles governing their remedial action and provide detailed, field-tested protocols for their synthesis and application.

I. Photocatalytic Degradation of Organic Pollutants

Photocatalysis has emerged as a sustainable and powerful technology for breaking down persistent organic pollutants (POPs) into less harmful substances.[7] Bismuth-based semiconductors are particularly adept at this process due to their ability to absorb a significant portion of the visible light spectrum, which constitutes a large part of solar radiation.[4] This characteristic makes them highly efficient for solar-driven environmental cleanup.[4][8]

A. Underlying Principles of Bismuth-Based Photocatalysis

The photocatalytic activity of bismuth-based materials stems from their electronic band structure. When a semiconductor photocatalyst absorbs light energy greater than its band gap, electrons (e⁻) in the valence band are excited to the conduction band, leaving behind positively charged holes (h⁺).[3] These electron-hole pairs are the primary drivers of the redox reactions that degrade pollutants.

The generated holes are powerful oxidizing agents that can directly oxidize organic molecules or react with water to produce highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons in the conduction band can reduce adsorbed oxygen to form superoxide radicals (•O₂⁻). Both •OH and •O₂⁻ are potent, non-selective oxidants that can mineralize a wide range of organic pollutants into carbon dioxide, water, and inorganic acids.[3]

Several factors influence the photocatalytic efficiency of bismuth-based materials, including:

-

Crystal Structure and Morphology: The arrangement of atoms within the crystal lattice and the overall shape and size of the material significantly impact its surface area, light absorption, and charge separation efficiency.[9]

-

Band Gap Energy: A narrower band gap allows the material to absorb a broader range of visible light, enhancing its solar energy utilization.[4][9]

-

Charge Carrier Mobility: Efficient separation and transport of photogenerated electrons and holes are crucial to prevent their recombination, which would otherwise reduce the photocatalytic activity.[4]

B. Key Bismuth-Based Photocatalysts

A variety of bismuth compounds have demonstrated excellent photocatalytic performance:

-

Bismuth Oxides (Bi₂O₃): These materials are effective photocatalysts, and their performance can be enhanced by combining them with other materials like titanium dioxide (TiO₂).[1][2][10]

-

Bismuth Oxyhalides (BiOX; X = Cl, Br, I): This class of materials exhibits unique layered structures and tunable band gaps, making them highly versatile for degrading various organic pollutants.[9][11][12][13][14]

-

Bismuth Ferrite (BiFeO₃): As a multiferroic material, bismuth ferrite possesses both ferroelectric and photocatalytic properties, and its efficiency can be enhanced by combining it with mechanical vibrations (piezo-photocatalysis).[7][8][15][16]

-

Bismuth Vanadate (BiVO₄): This material is a promising visible-light-driven photocatalyst due to its narrow band gap and good chemical stability.[17][18]

C. Experimental Protocol: Synthesis of Bismuth Oxybromide (BiOBr) Nanosheets via Hydrothermal Method

This protocol details the synthesis of BiOBr nanosheets, a widely studied photocatalyst, using a hydrothermal method.[9][13] This method allows for good control over the material's crystallinity and morphology.[9]

Materials:

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Potassium bromide (KBr)

-

Deionized (DI) water

-

Ethanol

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer

-

Centrifuge

-

Drying oven

Procedure:

-

Precursor Solution Preparation:

-

Dissolve a specific amount of Bi(NO₃)₃·5H₂O in DI water.

-

Separately, dissolve a stoichiometric amount of KBr in DI water.

-

-

Precipitation:

-

Slowly add the KBr solution to the Bi(NO₃)₃ solution while stirring vigorously. A white precipitate will form.

-

-

Hydrothermal Treatment:

-

Transfer the resulting suspension into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 160°C) for a designated period (e.g., 12 hours).[13]

-

-

Product Recovery and Purification:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation.

-

Wash the product several times with DI water and ethanol to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the final product in an oven at a low temperature (e.g., 60°C) overnight.

-

Causality Behind Experimental Choices:

-

Hydrothermal Method: This technique is chosen for its ability to produce well-crystallized materials with controlled morphologies at relatively low temperatures.[9][19] The high pressure and temperature inside the autoclave facilitate the dissolution and recrystallization of the precursors into the desired BiOBr nanosheet structure.

-

Washing with Water and Ethanol: This step is crucial to ensure the purity of the final product, as residual ions can negatively affect its photocatalytic performance.

-

Controlled Drying Temperature: A low drying temperature prevents the agglomeration of the nanosheets and preserves their high surface area.

D. Experimental Protocol: Photocatalytic Degradation of a Model Organic Dye

This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized bismuth-based material using a model organic dye, such as Methylene Blue (MB) or Rhodamine B (RhB).[20][21]

Materials and Equipment:

-

Synthesized bismuth-based photocatalyst

-

Model organic dye (e.g., Methylene Blue)

-

Deionized (DI) water

-

Photoreactor equipped with a light source (e.g., UV lamp or solar simulator)

-

Magnetic stirrer

-

Spectrophotometer (UV-Vis)

-

Centrifuge or syringe filters (0.22 µm)

Procedure:

-

Preparation of Dye Solution: Prepare a stock solution of the dye in DI water and then dilute it to the desired initial concentration (e.g., 10 mg/L).[20]

-

Catalyst Dispersion: Add a specific amount of the photocatalyst (e.g., 0.1 g/L) to a known volume of the dye solution in the photoreactor.[20]

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to ensure that an equilibrium is established between the dye molecules and the catalyst surface before illumination.[20][22] Take an initial sample (t=0) at the end of this period.[20]

-

Initiation of Photocatalysis: Turn on the light source to start the photocatalytic reaction.[22] Continue stirring to keep the catalyst suspended.[20]

-

Sampling: Collect aliquots of the suspension at regular time intervals (e.g., every 15 or 30 minutes).

-

Sample Preparation for Analysis: Immediately centrifuge the collected samples or filter them through a 0.22 µm syringe filter to remove the catalyst particles.[20][22]

-

Analysis: Measure the absorbance of the supernatant/filtrate at the maximum absorption wavelength of the dye using a UV-Vis spectrophotometer.

-

Data Analysis: Calculate the degradation efficiency using the following formula:[20] Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the dye (at t=0) and Cₜ is the concentration at time t.

Diagram: Experimental Workflow for Photocatalytic Degradation

Caption: Workflow for a typical photocatalytic degradation experiment.

II. Adsorptive Removal of Heavy Metals and Other Pollutants

Adsorption is a surface phenomenon where ions or molecules from a solution adhere to the surface of a solid material. Bismuth-based materials have shown great promise as adsorbents for the removal of various contaminants, including heavy metals and certain anions, from water.[23][24][25] Their high surface area and specific surface functionalities contribute to their excellent adsorption capacities.[26]

A. Mechanisms of Adsorption on Bismuth-Based Materials

The removal of pollutants via adsorption onto bismuth-based materials can occur through several mechanisms:

-

Surface Complexation: The surface of many bismuth-based materials contains hydroxyl groups that can form complexes with metal ions.

-

Electrostatic Attraction: The surface charge of the adsorbent, which is pH-dependent, can attract oppositely charged pollutant ions.

-